molecular formula C9H13N B1270952 (R)-(+)-beta-Methylphenethylamine CAS No. 28163-64-6

(R)-(+)-beta-Methylphenethylamine

Cat. No. B1270952
CAS RN: 28163-64-6
M. Wt: 135.21 g/mol
InChI Key: AXORVIZLPOGIRG-QMMMGPOBSA-N
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Description

-(R)-(+)-beta-Methylphenethylamine, also known as (R)-(+)-beta-methylphenethylamine, is a chiral phenethylamine derivative. It is an important organic compound used in various scientific research applications, as well as in the synthesis of various drugs and other compounds. It is a colorless to light yellow liquid with a characteristic odor. It is soluble in water and has a melting point of -48°C. It was first synthesized in the early 1900s and has been used in a variety of scientific research applications since then.

Scientific Research Applications

  • Structural Analysis and Conformation Studies :

    • The study by Wollrab and Laurie (1968) on the microwave spectrum of dimethylamine, a compound structurally related to (R)-(+)-beta-Methylphenethylamine, provides insights into its structural parameters and conformation of the methyl groups, which are crucial for understanding its chemical behavior and potential applications (Wollrab & Laurie, 1968).
  • Activity and Binding Characteristics :

    • Fierro et al. (2016) investigated how structural variations in beta-Methylphenethylamines, such as (R)-(+)-beta-Methylphenethylamine, influence their activities upon binding to Monoamine Oxidase B (MAO-B). They found that beta-methylation and para-substitution significantly affect the interaction and activity within the enzyme's binding site (Fierro et al., 2016).
  • Presence in Dietary Supplements :

    • Zhao et al. (2018) used Nuclear Magnetic Resonance (NMR) spectroscopy to detect and quantify phenethylamines, including (R)-(+)-beta-Methylphenethylamine, in sports dietary supplements. This highlighted its prevalence in such products and the importance of monitoring its usage (Zhao et al., 2018).
  • Doping and Sports Medicine :

    • Chołbiński et al. (2014) developed an analytical procedure to distinguish (R)-(+)-beta-Methylphenethylamine from its isomer, amphetamine, in anti-doping samples. This research underlines its relevance in the context of sports medicine and the need for accurate testing methods (Chołbiński et al., 2014).
  • Pharmacological Effects :

    • Robinson et al. (1978) explored the structural and steric requirements for beta-phenethylamines, including (R)-(+)-beta-Methylphenethylamine, as agonists of the noradrenergic cyclic AMP generating system in the rat limbic forebrain. Their findings contribute to understanding the pharmacological effects of these compounds (Robinson et al., 1978).
  • Biochemical and Neuropharmacological Studies :

    • Research by Murnane et al. (2012) on the neuropharmacology of prolactin secretion elicited by MDMA (a phenethylamine derivative) gives insights into the biological pathways and receptor interactions that may be relevant for understanding the effects of (R)-(+)-beta-Methylphenethylamine (Murnane et al., 2012).

properties

IUPAC Name

(2R)-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXORVIZLPOGIRG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364269
Record name (R)-(+)-beta-Methylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-beta-Methylphenethylamine

CAS RN

28163-64-6
Record name (R)-(+)-beta-Methylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-beta-Methylphenethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a dry 3-Liter round bottom flask under nitrogen was charged 2-phenyl-1-propylamine HCl (317.2 g, 1.85 moles), dry ethanol (2.0 L) and NaOH beads (75.4 g, 1.89 moles) that were washed in with additional ethanol (500 mL). The mixture was stirred for 1.6 hours, and the resulting milky white NaCl salts were filtered. An aliquot of the filtrate was analyzed by gas chromatography to provide the amount of free amine, 2-phenyl-1-propylamine, (1.85 moles). A solution of L-malic acid (62.0 g, 0.462 mole, 0.25 equivalents) in ethanol (320 mL) was added dropwise to the yellow filtrate and the solution was heated to 75° C. The solution was stirred at 75° C. for 30 minutes. The heat was is removed and the solution was allowed to cool slowly. The resulting thick precipitate was allowed to stir overnight. The precipitate was filtered and dried under vacuum after rinsing with ethanol (325 mL) to afford (2R)-2-phenylpropylamine malate (147.6 g, 39.5%) as a white crystalline solid. Chiral GC analysis of the free base, 2-phenyl-1-propylamine revealed 83.2% e.e. enriched in the R-isomer (configuration was assigned via spectrometric comparison, via chiral HPLC, with commercially available (R)-2-phenyl-1-propylamine).
Quantity
317.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under argon atmosphere, 121 mg of optically active 1-nitro-2-phenylpropane (732 μmol) were dissolved in 5 mol of dry methanol and 50 mg of palladium on charcoal (10%) were added thereto. The obtained suspension was vigorously stirred under hydrogen atmosphere for 24 hours. The mixture was filtered and the solid was washed with methanol. The solvent was evaporated and the residue was dissolved in 2 ml of benzene. The solvent was evaporated to give 95 mg of an optically active 1-amino-2-phenylpropane as a colorless oil (703 μmol).
Quantity
732 μmol
Type
reactant
Reaction Step One
Quantity
5 mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Eichner, M Maguire, LA Shea, MG Fete - Journal of the American …, 2016 - Elsevier
Objectives To identify banned and discouraged-use ingredients, such as ephedra, 1,3-dimethylamylamine, and beta-methyl-phenylethylamine, in readily available weight loss dietary …
Number of citations: 21 www.sciencedirect.com
Y Ding, S Belyanskaya, JL DeLorey, JA Messer… - Bioorganic & Medicinal …, 2021 - Elsevier
Inhibition of soluble epoxide hydrolase (sEH) has recently emerged as a new approach to treat cardiovascular disease and respiratory disease. Inhibitors based on 1,3,5-triazine …
Number of citations: 15 www.sciencedirect.com
ER Cooper, KCY McGrath, XH Li… - … journal of sport …, 2018 - journals.humankinetics.com
Both athletes and the general population use nutritional supplements. Athletes often turn to supplements hoping that consuming the supplement will help them be more competitive and …
Number of citations: 14 journals.humankinetics.com
B Clement - blog.priceplow.com
In this document, Hi-Tech cites studies that showed BMPEA to exist naturally in certain acacia species, and acacia has been in the food supply for quite some time (an example would …
Number of citations: 0 blog.priceplow.com

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